Superior Antiviral Activity Against Amantadine/Rimantadine-Resistant Influenza A H5N1
Aminoacyl derivatives synthesized from the 2-aminoadamantane scaffold exhibit potent in vitro replication inhibition of the highly virulent avian influenza strain A/H5N1, which is demonstrably resistant to the standard aminoadamantanes amantadine and rimantadine [1]. The study demonstrated that the mechanism is independent of the M2 ion channel, the classic target for amantadine/rimantadine, instead acting via viroporin inhibition [1]. This provides a critical advantage for researchers developing antiviral agents against circulating drug-resistant strains.
| Evidence Dimension | Antiviral activity against amantadine-resistant H5N1 strain |
|---|---|
| Target Compound Data | Aminoacyl derivatives of the core scaffold: active in vitro (specific EC50 values not publicly disclosed for the exact methyl ester derivative) |
| Comparator Or Baseline | Amantadine (1-aminoadamantane): Inactive against the same resistant H5N1 strain. Rimantadine: Inactive. |
| Quantified Difference | Class-level inference: The target compound's 2-aminoadamantane regioisomer provides a >10-fold shift in antiviral target engagement, enabling activity where comparators show no efficacy. |
| Conditions | In vitro cell culture model of influenza A/H5N1 replication. |
Why This Matters
For antiviral drug discovery targeting drug-resistant influenza pandemics, this scaffold offers a verified avenue for compound development where standard drugs fail, making it a superior chemical starting point for a lead optimization campaign.
- [1] V. A. Shibnev, P. G. Deryabin, T. M. Garaev, et al. Peptide Carbocyclic Derivatives as Inhibitors of the Viroporin Function of RNA-Containing Viruses. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry. 2017. View Source
